molecular formula C23H20ClN3O3S B2972619 2-{[2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide CAS No. 901257-81-6

2-{[2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide

Cat. No. B2972619
CAS RN: 901257-81-6
M. Wt: 453.94
InChI Key: CNQBIPNZJCXBBV-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms. The imidazole ring is substituted with a chlorophenyl group, a methoxyphenyl group, and a thio-linked furylmethylacetamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature or patents describing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like NMR and IR spectroscopy could be used to confirm the structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The imidazole ring, for example, is aromatic and relatively stable, but can participate in various reactions under the right conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

Chemical Synthesis and Molecular Structure

  • The synthesis of chloroacetamide compounds, including those with chlorophenyl and methoxyphenyl groups, is a significant area of research, focusing on their potential as herbicides and in medicinal chemistry. For example, chloroacetamide herbicides and their metabolism have been extensively studied, highlighting their utility in agriculture and the importance of understanding their biological degradation (Coleman et al., 2000)[https://consensus.app/papers/metabolism-chloroacetamide-herbicides-selected-coleman/acf53a5e16e35b9caf0d06a92dabc794/?utm_source=chatgpt].
  • The molecular structure of related compounds has been explored, with studies detailing the crystallography of chlorophenyl-containing acetamides. This work is crucial for understanding the physical and chemical properties that underlie their biological activity and environmental fate (Saravanan et al., 2016)[https://consensus.app/papers/2chloron44chloro­phen­yl13thia­zol2ylacetamide-saravanan/ba33f76dc7a455828891986866f36491/?utm_source=chatgpt].

Biological Activity and Therapeutic Potential

  • Research into the antimicrobial and antitumor activities of chlorophenyl and methoxyphenyl imidazole derivatives has shown promising results. These compounds exhibit significant biological activity, suggesting potential applications in developing new therapeutic agents (Yurttaş et al., 2015)[https://consensus.app/papers/synthesis-antitumor-activity-evaluation-yurttaş/6f1e9b09672058e9ad5e45b683a7483e/?utm_source=chatgpt].
  • The antimicrobial evaluation of novel compounds indicates their efficacy against various microbial strains, underscoring the potential of chloroacetamide derivatives in addressing antibiotic resistance (Krátký et al., 2017)[https://consensus.app/papers/activity-acid-derivatives-krátký/3c5d854bba375130ad695339bd5045ca/?utm_source=chatgpt].

Environmental Considerations

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to provide a detailed safety analysis .

Future Directions

The future research directions would depend on the properties and potential applications of this compound. If it shows promising biological activity, for example, it could be further studied as a potential drug .

properties

IUPAC Name

2-[[2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O3S/c1-29-18-10-6-15(7-11-18)21-23(27-22(26-21)16-4-8-17(24)9-5-16)31-14-20(28)25-13-19-3-2-12-30-19/h2-12H,13-14H2,1H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNQBIPNZJCXBBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)Cl)SCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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